6-Acetylpyridine-3-sulfonyl chloride

Description

Properties

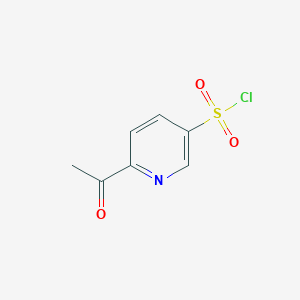

Molecular Formula |

C7H6ClNO3S |

|---|---|

Molecular Weight |

219.65 g/mol |

IUPAC Name |

6-acetylpyridine-3-sulfonyl chloride |

InChI |

InChI=1S/C7H6ClNO3S/c1-5(10)7-3-2-6(4-9-7)13(8,11)12/h2-4H,1H3 |

InChI Key |

BKQYYADSJNLKIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonylation of 6-Acetylpyridine-3-sulfonic Acid Using Phosphorus Pentachloride

Method Summary:

This method involves reacting 6-acetylpyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) in an inert organic solvent to convert the sulfonic acid group into sulfonyl chloride.

- Solvent: Chlorobenzene or trifluoromethylbenzene are preferred solvents to improve reaction efficiency and product stability.

- Reaction Temperature: Typically 100–140 °C.

- Phosphorus Pentachloride Addition: Added stepwise or continuously over 1 hour or more to control reaction rate and minimize by-products.

- By-product Control: Limiting PCl5 to less than 1 molar equivalent relative to sulfonic acid reduces formation of 5-chloropyridine-3-sulfonyl chloride, a common impurity.

- Purification: Post-reaction distillation under reduced pressure to isolate the sulfonyl chloride.

$$

\text{6-Acetylpyridine-3-sulfonic acid} + \text{PCl}5 \xrightarrow[\text{chlorobenzene}]{100-140^\circ C} \text{6-Acetylpyridine-3-sulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

- High yield and purity achievable.

- Scalable for industrial production.

- Solvent choice improves reaction control and product stability.

Reference: Adapted from EP 2 963 019 B1 describing pyridine-3-sulfonyl chloride synthesis with solvent optimization and controlled PCl5 addition.

Diazotization and Subsequent Chlorosulfonylation via Diazonium Fluoroborate Intermediate

Method Summary:

This multi-step method starts from 6-acetyl-3-aminopyridine, which undergoes diazotization with sodium nitrite and fluoroboric acid to form a diazonium fluoroborate salt. This intermediate is then reacted with thionyl chloride in the presence of a catalyst to yield the sulfonyl chloride.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 6-Acetyl-3-aminopyridine + NaNO2 + HBF4 (acidic, 0-5 °C) | Diazotization to form diazonium fluoroborate salt | ~95 |

| 2 | Diazonium fluoroborate + SOCl2 + CuCl catalyst (0-5 °C, overnight) | Acylchlorination to sulfonyl chloride | ~90 |

- Acidic medium typically uses 6 mol/L hydrochloric acid.

- Temperature strictly controlled at 0–5 °C to stabilize diazonium salt and prevent side reactions.

- Cuprous chloride or cupric chloride acts as catalyst to facilitate acylchlorination.

- Organic extraction and washing steps follow to purify the product.

NMR Data (typical for pyridine-3-sulfonyl chloride):

- $$ ^1H $$ NMR (400 MHz, CDCl3) δ: 7.70–9.32 ppm (multiplets corresponding to pyridine protons).

- Similar data expected for 6-acetyl derivative with acetyl methyl signal near 2.5 ppm.

- High purity product with controlled substitution.

- Mild conditions protect sensitive acetyl group.

- Well-suited for derivatives with amino substituents.

Reference: Based on CN112830892A patent describing pyridine-3-sulfonyl chloride synthesis via diazotization and thionyl chloride acylchlorination.

Comparative Analysis of Preparation Methods

| Aspect | Phosphorus Pentachloride Method | Diazotization-Thionyl Chloride Method |

|---|---|---|

| Starting Material | 6-Acetylpyridine-3-sulfonic acid | 6-Acetyl-3-aminopyridine |

| Reaction Conditions | High temperature (100–140 °C), chlorobenzene solvent | Low temperature (0–5 °C), aqueous acidic medium |

| Reagents | PCl5, chlorobenzene | NaNO2, HBF4, SOCl2, CuCl catalyst |

| By-product Formation | 5-chloro derivative possible if PCl5 excess | Minimal, due to controlled diazotization |

| Yield | High, >85% | High, ~90% |

| Scalability | Industrially favorable | Suitable for lab to pilot scale |

| Product Purity | High, requires distillation | High, requires extraction and washing |

Research Findings and Notes

- Solvent Effects: Use of chlorobenzene or trifluoromethylbenzene improves yield and reduces hydrolysis of sulfonyl chloride during PCl5 reaction.

- By-product Control: Excess PCl5 leads to chlorination at the 5-position of pyridine ring, reducing product purity. Controlled addition prevents this.

- Stability: Pyridine-3-sulfonyl chloride and derivatives are moisture sensitive and hydrolyze easily; thus, isolation under anhydrous conditions and prompt use or storage under inert atmosphere is recommended.

- Catalyst Role: Cuprous or cupric chloride catalyzes the conversion of diazonium salts to sulfonyl chlorides efficiently at low temperature.

- Yield Optimization: Molar ratios and temperature control are critical in diazotization to maximize yield and minimize side reactions.

Summary Table of Preparation Parameters

| Parameter | PCl5 Method | Diazotization Method |

|---|---|---|

| Starting Material | 6-Acetylpyridine-3-sulfonic acid | 6-Acetyl-3-aminopyridine |

| Solvent | Chlorobenzene or trifluoromethylbenzene | Water, dilute HCl |

| Temperature | 100–140 °C | 0–5 °C |

| Chlorinating Agent | Phosphorus pentachloride | Thionyl chloride |

| Catalyst | None | Cuprous chloride or cupric chloride |

| Reaction Time | ~1–3 hours | Overnight (diazotization + acylchlorination) |

| Yield | >85% | ~90% |

| Purification | Distillation under reduced pressure | Extraction, washing, drying |

Chemical Reactions Analysis

Types of Reactions

6-Acetylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Acylation: The acetyl group can participate in acylation reactions, forming ketones or esters.

Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Acylation: Reagents such as acetic anhydride or acetyl chloride are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution reactions.

Ketones and Esters: Resulting from acylation reactions.

Sulfonyl Hydrides: Produced through reduction reactions

Scientific Research Applications

6-Acetylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Acetylpyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide derivatives. These reactions can modify the activity of biomolecules or create new compounds with desired properties. The acetyl group can also participate in various acylation reactions, further expanding the compound’s utility in chemical synthesis .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular properties of 6-Acetylpyridine-3-sulfonyl chloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₇H₆ClNO₃S | ~219.65* | Not provided | Acetyl (C=O) at C6; ClSO₂ at C3 |

| Pyridine-3-sulfonyl chloride | C₅H₄ClNO₂S | 177.61 | Not provided | ClSO₂ at C3 |

| 6-(Dimethylamino)pyridine-3-sulfonyl chloride | C₇H₉ClN₂O₂S | 220.68 | 680591-58-6 | Dimethylamino (NMe₂) at C6; ClSO₂ at C3 |

| 5,6-Dichloropyridine-3-sulfonyl chloride | C₅H₂Cl₂NO₂S | ~226.00* | DTXSID70406095 | Cl at C5 and C6; ClSO₂ at C3 |

| 6-Chloro-5-methyl-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride | C₇H₄Cl₂F₃NO₃S | 310.08 | 1804732-21-5 | Cl at C6; CF₃O at C2; ClSO₂ at C3 |

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound enhances electrophilicity at the sulfonyl chloride site, promoting reactivity in nucleophilic substitutions. In contrast, the dimethylamino group in 6-(dimethylamino)pyridine-3-sulfonyl chloride is electron-donating, which may reduce electrophilicity and necessitate harsher reaction conditions .

Stability and Handling Considerations

- This compound : Likely hygroscopic due to the acetyl group; storage under anhydrous conditions is critical.

- Chlorinated Derivatives (e.g., 5,6-dichloro) : Higher stability under acidic conditions but may decompose under prolonged heat due to Cl–S bond sensitivity.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 6-acetylpyridine-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination of pyridine derivatives. Key parameters include temperature control (e.g., room temperature for unstable intermediates like 2-pyridinylsulfonyl chloride) and reagent selection (e.g., using methyl sulfonyl chloride for stable intermediates at higher temperatures) . Optimize yield by monitoring reaction progress via TLC or HPLC, and purify via column chromatography using polar solvents. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in a desiccator to prevent moisture absorption, which can hydrolyze the sulfonyl chloride group. Use glass containers with PTFE-lined caps to avoid reactivity with metals. Safety protocols include working in a fume hood, wearing nitrile gloves, and using chemical splash goggles .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Confirm purity and structure using:

- NMR (¹H, ¹³C, and ¹⁹F NMR for functional group analysis).

- Mass Spectrometry (HRMS for molecular weight confirmation).

- FT-IR (to identify sulfonyl chloride peaks at ~1370 cm⁻¹ and 1170 cm⁻¹).

Cross-validate with elemental analysis for C, H, N, S content .

Advanced Research Questions

Q. How can researchers resolve discrepancies in sulfonylation efficiency when using this compound as a reagent?

- Methodological Answer : Discrepancies often arise from competing hydrolysis or side reactions. Mitigate by:

- Pre-drying solvents (e.g., molecular sieves for DMF or THF).

- Controlling stoichiometry (use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete reaction).

- Monitoring pH (maintain mildly basic conditions with Et₃N or pyridine to scavenge HCl byproducts) .

Q. What strategies can be employed to functionalize this compound for targeted applications (e.g., bioconjugation or MOF synthesis)?

- Methodological Answer :

- Bioconjugation : React with amines (e.g., lysine residues in proteins) in pH 7.4 PBS buffer at 4°C to minimize denaturation. Quench unreacted chloride with ethanolamine .

- MOF Synthesis : Use as a linker by reacting with amino-terephthalic acid derivatives under solvothermal conditions (e.g., DMF at 80°C for 24 hours). Validate incorporation via PXRD and BET surface area analysis .

Q. How can researchers address interference in assays involving this compound derivatives (e.g., colorimetric detection)?

- Methodological Answer :

- Sample Preparation : Precipitate interfering proteins with cold acetone or TCA. Filter through 10-kDa centrifugal filters to remove particulates .

- Background Correction : Include a sample background control (e.g., reaction mix without substrate) and subtract its absorbance from test samples .

- Validation : Spike recovery experiments (80–120% recovery range) confirm assay accuracy in complex matrices like serum .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for sulfonylation reactions.

- Docking Studies : For biological applications, employ AutoDock Vina to predict binding affinities with target proteins (e.g., IL-6 or MMP3) .

Troubleshooting and Data Validation

Q. How should researchers interpret conflicting spectroscopic data (e.g., unexpected peaks in NMR) for this compound derivatives?

- Methodological Answer :

- Artifact Identification : Compare with literature spectra (e.g., PubChem or Reaxys). Solvent residues (e.g., DMSO-d₅ at 2.5 ppm) or moisture-induced hydrolysis products (e.g., sulfonic acid) are common contaminants .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .

Q. What protocols ensure reproducibility in kinetic studies of reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.